Propyl thiophen-2-ylcarbamodithioate
Description
Propyl thiophen-2-ylcarbamodithioate is a sulfur-containing organic compound characterized by a carbamodithioate (-SC(=S)NH-) functional group linked to a thiophen-2-yl moiety and a propyl chain.
Properties
CAS No. |
61528-60-7 |
|---|---|
Molecular Formula |
C8H11NS3 |
Molecular Weight |
217.4 g/mol |
IUPAC Name |
propyl N-thiophen-2-ylcarbamodithioate |
InChI |
InChI=1S/C8H11NS3/c1-2-5-12-8(10)9-7-4-3-6-11-7/h3-4,6H,2,5H2,1H3,(H,9,10) |
InChI Key |
PRSSPVWOBOURRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=S)NC1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including propyl thiophen-2-ylcarbamodithioate, can be achieved through several methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
In industrial settings, the production of thiophene derivatives often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, cost, and the availability of starting materials. Industrial production may also involve optimization of reaction conditions to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Propyl thiophen-2-ylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
Propyl thiophen-2-ylcarbamodithioate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of propyl thiophen-2-ylcarbamodithioate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Functional Group and Structural Analogues
a) Pyridalyl (2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(Trifluoromethyl)-2-pyridyloxy]propyl Ether)
b) Octakis[(3-(Thiiran-2-yloxy)propyl)dimethylsiloxy]octasilsesquioxane
- Key Features : Thiirane (episulfide) groups attached to a silsesquioxane scaffold via propyl chains.
- Synthesis : Derived from reactions involving thiirane-functionalized propyl siloxanes .
- Comparison: The sulfur in thiirane differs from the carbamodithioate group but highlights the reactivity of sulfur-containing propyl derivatives.
c) Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Key Features : Combines thietane (3-membered sulfur ring) with a pyrimidine-thioacetate backbone.
- Synthesis : Involves nucleophilic substitution with sulfur-containing reagents .
- Comparison : The thioacetate group shares sulfur-based reactivity with carbamodithioates. However, the presence of a pyrimidine ring (vs. thiophene) alters electronic properties and bioavailability.
Physicochemical and Functional Properties
Table 1: Comparative Properties of Sulfur-Containing Propyl Derivatives
Notes:
- Solubility : Sulfur-containing compounds (e.g., thiirane derivatives) often exhibit lower polarity, enhancing lipid solubility . This compound may share this trait, impacting its environmental or metabolic behavior.
- Thermal Stability : Thiirane-functionalized silsesquioxanes show moderate thermal stability (~200–300°C) due to siloxane frameworks , whereas carbamodithioates may degrade at lower temperatures.
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